molecular formula C15H18N2O4S B4030719 Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4030719
M. Wt: 322.4 g/mol
InChI Key: GUZMSBVTCLRGMN-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as methoxy, methyl, and sulfanyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
  • Ethyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Uniqueness

Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)10-6-5-9(19-2)7-11(10)20-3/h5-7,13H,1-4H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZMSBVTCLRGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Methyl 6-(2,4-dimethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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